

Application Note: High-Sensitivity LC-MS/MS Determination of Olivil 4'-O-glucoside

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Compound of Interest

Compound Name: Olivil 4'-O-glucoside

CAS No.: 76880-93-8

Cat. No.: B1163482

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Abstract & Introduction

Olivil 4'-O-glucoside (C₂₆H₃₄O₁₂; MW 538.54), a prominent tetrahydrofuran lignan glycoside, is a bioactive marker primarily isolated from *Eucommia ulmoides* (Du Zhong) and *Stereospermum cylindricum*. With increasing interest in its antihypertensive, anti-inflammatory, and antioxidative pharmacodynamics, robust quantification methods are essential.

This guide provides a definitive LC-MS/MS protocol for the detection and quantification of **Olivil 4'-O-glucoside**.^[1] Unlike generic methods, this protocol addresses the specific polarity challenges of lignan glycosides, utilizing Negative Electrospray Ionization (ESI-) for maximum sensitivity and a specialized fragmentation logic for high specificity.

Chemical & Physical Properties

Understanding the analyte is the first step to successful method development.

Property	Detail
IUPAC Name	Olivil 4'-O-beta-D-glucopyranoside
Molecular Formula	C ₂₆ H ₃₄ O ₁₂
Molecular Weight	538.54 g/mol
Monoisotopic Mass	538.2050 Da
Polarity	High (due to glucose moiety)
Solubility	Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water.[2]
pKa	~9.9 (Phenolic OH)

Experimental Protocol

Sample Preparation

Objective: Maximize recovery while minimizing matrix effects (ion suppression).

A. Biological Fluids (Plasma/Serum)

Rationale:[1][3][4][5][6][7] Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for high-throughput PK studies of lignans due to cost-efficiency and acceptable recovery rates (>85%).

- Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
- IS Spike: Add 10 µL of Internal Standard working solution (e.g., Tinidazole or Pinosesinol, 100 ng/mL).
- Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
 - Note: Acidified ACN helps stabilize phenolic compounds.
- Vortex: Mix vigorously for 3 minutes.
- Centrifugation: Spin at 12,000 rpm (13,400 x g) for 10 minutes at 4°C.

- Transfer: Collect the supernatant and transfer to an autosampler vial.
- Dilution (Optional): If the initial concentration is high, dilute 1:1 with mobile phase A to improve peak shape.

B. Plant Tissue (Eucommia Bark)

- Grinding: Pulverize dried bark to a fine powder (mesh 60).
- Extraction: Weigh 1.0 g powder; add 20 mL 70% Methanol.
- Ultrasonication: Sonicate for 30 mins at room temperature (<40°C to prevent degradation).
- Filtration: Filter through a 0.22 µm PTFE membrane before injection.

LC-MS/MS Instrumentation & Conditions

System: Agilent 6400 Series / SCIEX Triple Quad / Waters Xevo TQ-S (or equivalent).

Chromatography (LC)

- Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
 - Why HSS T3? This column is designed to retain polar compounds (like glycosides) better than standard C18, preventing elution in the void volume.
- Mobile Phase A: Water + 0.1% Formic Acid.[8]
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 0.3 mL/min.
- Column Temp: 40°C.
- Injection Vol: 2-5 µL.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	10%	Initial Hold
1.00	10%	Isocratic (Desalting)
6.00	90%	Linear Ramp
7.50	90%	Wash
7.60	10%	Return to Initial

| 10.00 | 10% | Re-equilibration |

Mass Spectrometry (MS)

- Ionization: ESI Negative Mode (ESI-).
 - Expert Insight: While positive mode ($[M+H]^+$ 539) works, negative mode ($[M-H]^-$ 537) often provides a cleaner background for phenolic glycosides and reduces adduct formation (Na⁺, K⁺).
- Spray Voltage: -4500 V.
- Source Temp: 500°C.
- Curtain Gas: 30 psi.

MRM Transitions (Optimization Table):

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Dwell (ms)	CE (eV)	Type
Olivil 4'-O-glucoside	537.2 [M-H] ⁻	375.1	100	-25	Quantifier
537.2	151.0	100	-40	Qualifier 1	
537.2	136.0	100	-45	Qualifier 2	
IS (Tinidazole)	246.0	126.0	100	-20	Internal Std

- Mechanism:[9] The primary transition (537 → 375) represents the neutral loss of the glucose moiety (162 Da), leaving the stable Olivil aglycone radical anion.

Visualizations

Experimental Workflow

This diagram illustrates the critical path from sample to data, emphasizing the clean-up steps required for complex biological matrices.

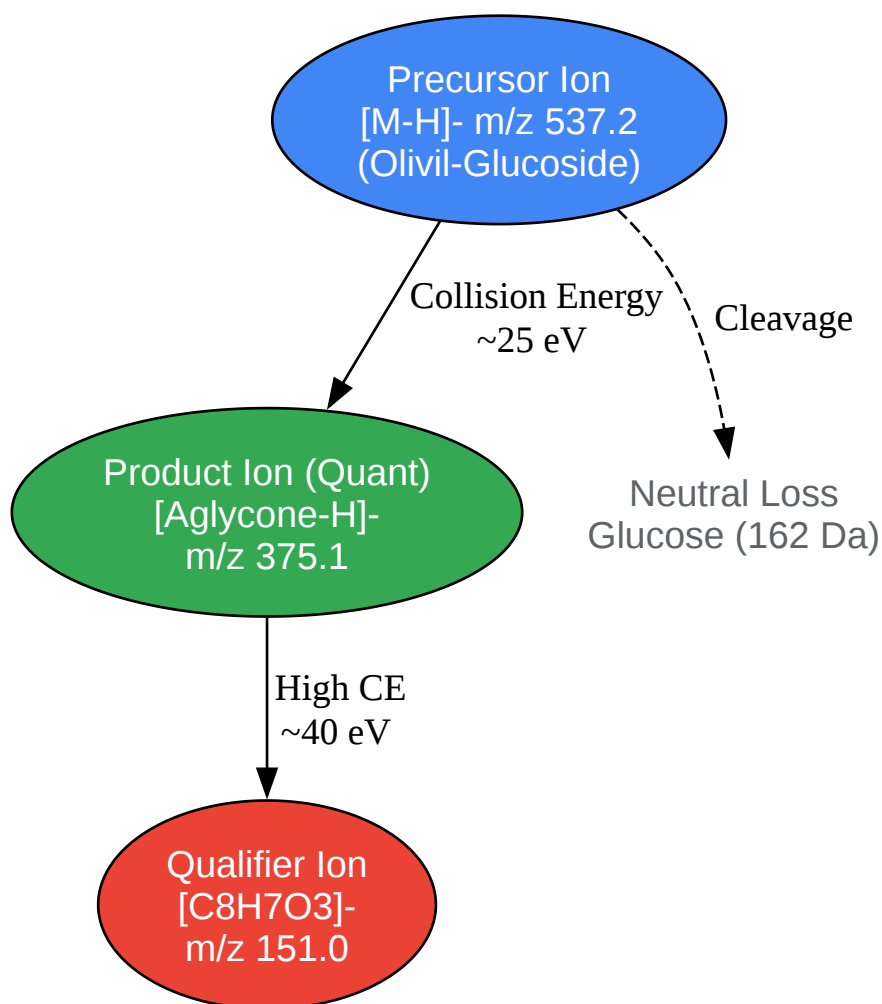


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Caption: End-to-end workflow for the extraction and MRM quantification of **Olivil 4'-O-glucoside**.

Fragmentation Pathway Logic

Understanding the fragmentation allows for better troubleshooting of interference.



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Caption: MS/MS fragmentation pathway showing the characteristic loss of the glucose moiety.

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

- Linearity: Construct a calibration curve from 1.0 to 1000 ng/mL. Use a weighted least squares regression () to account for heteroscedasticity.
- Accuracy & Precision:
 - Intra-day: CV < 15% (n=6).

- Inter-day: CV < 15% (3 days, n=18).
- Matrix Effect (ME): Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution.
 - Acceptance: ME should be between 85-115%. If suppression is high (<80%), switch to a slower gradient or use SPE.
- Recovery: Compare extracted QC samples vs. post-extraction spiked samples. Target >80%.

Troubleshooting & Optimization

- Issue: Low Sensitivity.
 - Cause: Ion suppression from phospholipids.
 - Fix: Monitor phospholipid transitions (m/z 184 in Pos, m/z 153 in Neg) and ensure they do not co-elute with **Olivil 4'-O-glucoside**. Extend the wash step if necessary.
- Issue: Peak Tailing.
 - Cause: Interaction of free silanols with the glucose hydroxyls.
 - Fix: Ensure the column is "end-capped" (like HSS T3 or BEH C18) and maintain 0.1% Formic Acid in the mobile phase.
- Issue: Adduct Formation.
 - Cause: High salt content in samples.
 - Fix: If using Positive mode, watch for [M+Na]⁺ (561.2). However, sticking to Negative mode usually mitigates this as formate adducts [M+HCOO]⁻ are less stable than the deprotonated ion [M-H]⁻ in the source.

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